2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
2-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYOOSYIHHHAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Hydrazone Intermediate
- Starting with ethyl cyanoacetate and an appropriate diazonium salt (e.g., 4-hydroxybenzenediazonium chloride), a coupling reaction forms an arylhydrazonocyanoacetate intermediate.
- This intermediate exists as an equilibrium mixture of syn- and anti-isomers, characterized by NMR spectroscopy.
Step 2: Formation of Pyrazolohydrazone
- Treatment of the hydrazone with hydrazine hydrate yields a pyrazolohydrazone compound.
- This intermediate is crucial for subsequent ring closure.
Step 3: Cyclization to Pyrazolo[1,5-a]pyrimidine Core
- The pyrazolohydrazone reacts with 1,3-dicarbonyl compounds such as 2,4-pentanedione or enaminonitriles to form the pyrazolo[1,5-a]pyrimidine ring system.
- The reaction proceeds via condensation and cyclization, yielding the fused heterocyclic structure.
Step 5: Amination at the 6-Position
- Amination is achieved via diazotization of an appropriate precursor followed by reduction, introducing the amino group at the 6-position of the pyrimidine ring.
- This step is critical for obtaining the target compound with the correct substitution pattern.
Reaction Conditions and Techniques
- Microwave Irradiation: Microwave-assisted synthesis has been employed to enhance reaction rates and yields in pyrazolo[1,5-a]pyrimidine derivatives, particularly in dye applications, suggesting potential utility for this compound's synthesis.
- Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF), depending on the step.
- Catalysts and Reagents: Hydrazine hydrate, 1,3-dicarbonyl compounds, and diazonium salts are principal reagents. Reduction may use agents like sodium dithionite or catalytic hydrogenation.
- Temperature: Reactions are typically conducted under reflux or elevated temperatures (often 80–150 °C), with microwave methods allowing shorter reaction times.
Analytical and Characterization Data
- NMR Spectroscopy: 1H, 13C, and 2D NMR (HMBC, HSQC) are used extensively to confirm structural assignments and tautomeric forms.
- Mass Spectrometry: Confirms molecular weight (216.26 g/mol for the target compound).
- IR Spectroscopy: Identifies functional groups such as amino and cyano groups.
- Chromatography: Used for purification and monitoring reaction progress.
Summary Table of Key Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Coupling to form hydrazone | Ethyl cyanoacetate + diazonium salt | Form hydrazonocyanoacetate | Equilibrium of syn/anti isomers |
| 2 | Hydrazone to pyrazolohydrazone | Hydrazine hydrate | Generate pyrazolohydrazone | Precursor for ring closure |
| 3 | Cyclization | 2,4-Pentanedione or enaminonitrile | Form pyrazolo[1,5-a]pyrimidine | Ring closure step |
| 4 | Thiophene substitution | Thiophene derivatives or coupling agents | Introduce thiophen-3-yl group | Position-specific substitution |
| 5 | Amination | Diazotization + reduction | Install amino group at C-6 | Final functionalization step |
Research Findings and Notes
- The synthetic methodology for pyrazolo[1,5-a]pyrimidines is well-established, with adaptations for thiophene substitution.
- Microwave-assisted synthesis improves efficiency and dyeing properties in related compounds, which may be applicable for scale-up or optimization.
- Structural elucidation via advanced NMR techniques confirms regioselectivity and tautomeric stability, ensuring the desired substitution pattern.
- The amino group at position 6 is critical for biological activity and further functionalization potential.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its pharmacological potential :
- Anti-inflammatory Agents : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Anticancer Activity : Several studies highlight the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated selective cytotoxicity against various cancer cell lines by inhibiting specific kinases involved in cell cycle regulation .
Biological Studies
The interaction of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine with biological targets has been a focus of research:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1), which are crucial for cancer cell proliferation .
- Mechanism of Action : The compound's mechanism involves binding to specific receptors and enzymes, leading to altered signaling pathways associated with disease progression .
Materials Science
In materials science, the unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics:
- Organic Electronics : The structural features of this compound position it as a candidate for use in organic semiconductors and photovoltaic devices due to its potential charge transport capabilities .
Case Studies
Several case studies have documented the applications and effectiveness of this compound:
- Study on Anti-inflammatory Effects :
- Anticancer Activity Assessment :
- Material Properties Investigation :
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The compound’s effects on cellular pathways often involve modulation of signal transduction processes, leading to altered cell proliferation, apoptosis, or other cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine with analogous pyrazolopyrimidine derivatives, focusing on structural variations, synthesis methods, and biological activities.
Substituent Variations and Molecular Properties
Key Observations :
- Thiophene vs.
Insights :
- Thiophene-containing derivatives (e.g., the target compound) are unexplored in the provided evidence for specific bioactivities.
Biological Activity
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 220.26 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring, which contributes to its unique electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Receptor Binding : It exhibits binding affinity towards adenosine receptors (A1 and A2A), which are implicated in various physiological processes including inflammation and cancer progression.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, showed significant inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions .
- Antimicrobial Activity : Research indicated that this compound exhibited potent antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL . This positions it as a candidate for further development in antibiotic therapies.
- Antioxidant Properties : In vitro studies demonstrated strong antioxidant activity through DPPH radical scavenging assays, indicating its potential utility in combating oxidative stress-related diseases .
- Cytotoxic Effects : Preliminary cytotoxicity assays against several cancer cell lines revealed variable effects depending on the specific derivative tested, with some showing promising results warranting further investigation into their anticancer potential .
Structure-Activity Relationships (SAR)
The SAR studies emphasize the importance of both the pyrazolo[1,5-a]pyrimidine core and the thiophene moiety in modulating biological activity. Modifications at various positions on the ring structures can lead to enhanced potency against specific targets while minimizing toxicity.
Q & A
Basic: What are the most reliable synthetic routes for preparing 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with thiophene-containing carbonyl precursors. Key steps include:
- Reagent Selection : Use pyridine or DMF as solvents for nucleophilic substitution (e.g., thiophen-3-yl group introduction) .
- Temperature Control : Reflux conditions (80–120°C) are critical for ring closure, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
- Purification : Recrystallization from ethanol or dioxane improves purity, with yields ranging from 62–70% in similar compounds .
Optimization Tips : - Vary molar ratios of reactants (e.g., 1:1.2 for aminopyrazole:carbonyl precursor).
- Introduce catalytic bases (e.g., sodium acetate) to enhance cyclization efficiency .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core and thiophene substitution. Key signals include:
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 243.1 for C₁₀H₈N₄S).
- IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Discrepancies often arise from:
- Compound Purity : Use HPLC (>95% purity) to exclude impurities affecting bioassays .
- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–72 hrs) .
- Orthogonal Assays : Confirm kinase inhibition (e.g., CDK2) via both enzymatic and cellular assays to rule off-target effects .
Example : A derivative showed IC₅₀ = 0.2 µM in enzymatic assays but required 5 µM in cell-based models due to membrane permeability issues .
Advanced: What structural modifications enhance kinase inhibition while reducing cytotoxicity?
Answer:
- Core Modifications :
- Side Chain Engineering :
- Compound A : 2-CF₃ derivative showed 10× selectivity for CDK9 over CDK1 due to steric compatibility with the ATP-binding pocket .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins with saline .
Advanced: How can computational methods guide the design of derivatives with improved ADMET properties?
Answer:
- Molecular Docking : Predict binding modes to kinases (e.g., CDK2) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu81) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski violations) and cytochrome P450 interactions .
Example : A methyl-substituted analog reduced hepatic clearance by 40% compared to the parent compound .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Ethanol/Water (1:1) : Effective for removing unreacted starting materials .
- Dioxane : Yields high-purity crystals (>99%) for X-ray diffraction studies .
Advanced: How to address low yields in Suzuki-Miyaura couplings for functionalization?
Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ (2 mol%) with Cs₂CO₃ as base in THF/water (3:1) at 80°C .
- Protecting Groups : Temporarily protect NH₂ with Boc to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
